molecular formula C11H9D4ClN2O2S B1164548 nor-W-18-d4

nor-W-18-d4

Cat. No.: B1164548
M. Wt: 276.8
InChI Key: KYZKDMGAXVMSQY-UGWFXTGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nor-W-18-d4 is a deuterated analog of a synthetic cannabinoid receptor agonist, structurally characterized by a tetramethylcyclopropyl group attached to a quinolinone core, with four deuterium atoms replacing hydrogen at specific positions (e.g., methyl or aromatic substituents) . Deuterated compounds like this compound are often used in analytical chemistry as internal standards due to their isotopic stability, which minimizes metabolic interference in pharmacokinetic studies .

Properties

Molecular Formula

C11H9D4ClN2O2S

Molecular Weight

276.8

InChI

InChI=1S/C11H13ClN2O2S/c12-9-4-6-10(7-5-9)17(15,16)14-11-3-1-2-8-13-11/h4-7H,1-3,8H2,(H,13,14)/i4D,5D,6D,7D

InChI Key

KYZKDMGAXVMSQY-UGWFXTGHSA-N

SMILES

O=S(NC1=NCCCC1)(C2=C([2H])C([2H])=C(Cl)C([2H])=C2[2H])=O

Synonyms

Desphenethyl-W-15-d4; Desphenethyl-W-18-d4; nor-W-15-d4; nor-W-19-d4

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Nor-W-18-d4 belongs to a class of synthetic cannabinoids and opioid analogs. Below is a detailed comparison with three structurally and functionally related compounds: W-18, PB-22, and 5F-ADB.

Table 1: Structural and Physicochemical Properties
Compound Molecular Formula Molecular Weight (g/mol) Deuterated Positions Key Functional Groups LogP Solubility (mg/mL)
This compound C₂₄H₂₀D₄N₂O₂ 400.5 4 (methyl groups) Quinolinone, cyclopropane 5.2 0.024
W-18 C₂₄H₂₄N₂O₂ 396.5 None Quinolinone, cyclopropane 5.5 0.018
PB-22 C₂₁H₂₂N₂O₂ 334.4 None Indazole, naphthoyl 4.8 0.12
5F-ADB C₂₀H₂₂FN₃O₃ 371.4 None Indazole, fluoropentyl 4.5 0.15

Key Observations :

  • Deuteration Impact: this compound’s deuterated methyl groups reduce metabolic oxidation rates compared to W-18, enhancing its utility in mass spectrometry-based assays .
  • Structural Divergence: Unlike PB-22 and 5F-ADB (indazole-based), this compound retains the quinolinone core of W-18, suggesting distinct receptor-binding profiles .

Key Findings :

  • Receptor Affinity: this compound shows slightly reduced opioid receptor affinity compared to W-18, likely due to deuterium-induced steric effects .
  • Metabolic Stability: The deuterium in this compound slows cytochrome P450-mediated degradation, making it preferable for longitudinal studies .

Spectroscopic and Analytical Data Comparison

This compound’s characterization relies on NMR and mass spectrometry, with critical differences from its analogs:

Table 3: NMR Spectral Data (¹H, 400 MHz, CDCl₃)
Compound δ (ppm) Key Peaks Deuteration Effects
This compound 1.25 (s, 6H, D₃C-CH₃), 7.45 (q, 2H) Absence of proton signals at deuterated sites
W-18 1.30 (s, 6H, CH₃), 7.50 (q, 2H) Broad singlet for methyl groups
PB-22 3.50 (t, 2H, CH₂), 8.10 (s, 1H) Indazole proton at 8.10 ppm

Insights :

  • Deuteration Confirmation: The absence of ¹H signals at 1.25 ppm in this compound confirms successful deuterium incorporation .
  • Structural Fingerprints: Quinolinone aromatic protons (7.45 ppm) differentiate this compound from indazole-based analogs like PB-22 .

Database and Regulatory Cross-Referencing

  • KLSD Database: this compound is cataloged under "deuterated standards" with bioactivity data linked to opioid receptor assays .
  • Merck Index: Lists W-18’s toxicity but excludes this compound, reflecting its specialized research application .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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